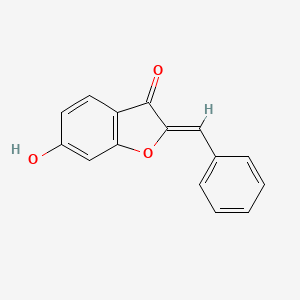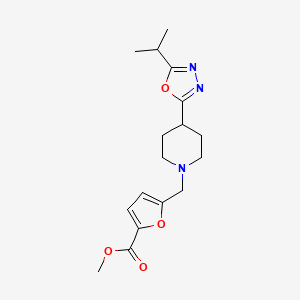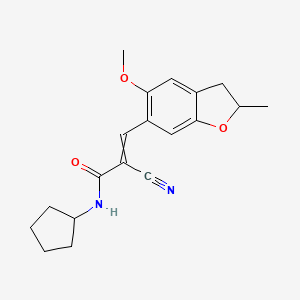![molecular formula C21H20N4OS B2565018 4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile CAS No. 897476-40-3](/img/structure/B2565018.png)
4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide, a similar compound, has been reported . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazol-2-yl group, a piperazine-1-carbonyl group, and an ethylbenzene group.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
One study details the crystal structure of a compound structurally related to the requested molecule, highlighting the conformation of its molecules and the dihedral angles formed by the piperazine ring and the benzene ring. This analysis is crucial for understanding the physical and chemical properties of such compounds (Faizi et al., 2016).
Antimicrobial and Antifungal Activities
Several studies have synthesized new derivatives with a focus on evaluating their antimicrobial and antifungal activities. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Bektaş et al., 2007); (Patel et al., 2011); (Suryavanshi & Rathore, 2017).
Synthesis and Biological Activity
The synthesis of new molecules incorporating the piperazine moiety and their biological activities have been extensively studied. These compounds have been characterized by their spectral methods and evaluated for in vitro antibacterial activity, showing moderate to good antimicrobial activity (Mhaske et al., 2014); (Reddy et al., 2013).
Molecular Design for Inhibition
Research into the design and synthesis of novel molecules targeting specific biological pathways, such as Mycobacterium tuberculosis GyrB inhibitors, demonstrates the potential pharmaceutical applications of these compounds. These studies involve molecular hybridization and screening for antituberculosis activity, highlighting the importance of structural analysis in drug design (Jeankumar et al., 2013).
Wirkmechanismus
While the specific mechanism of action for this compound is not detailed in the literature, a similar compound, N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) piperazine-1-carbothioamide, has been shown to possess significant nNOS inhibiting activity and neuroprotecting potential in a 6-OHDA-induced unilaterally lesioned rat model of Parkinson’s disease .
Zukünftige Richtungen
The compound N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) piperazine-1-carbothioamide has shown significant nNOS inhibiting activity and neuroprotecting potential in a 6-OHDA-induced unilaterally lesioned rat model of Parkinson’s disease . More work will be required to establish the role of similar compounds in the therapy of Parkinson’s disease and other neurodegenerative disorders .
Eigenschaften
IUPAC Name |
4-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-2-16-4-3-5-18-19(16)23-21(27-18)25-12-10-24(11-13-25)20(26)17-8-6-15(14-22)7-9-17/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTVTYBPHPNYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2564935.png)






![6-(4-Chlorophenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2564945.png)
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2564947.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2564950.png)



